

The Natural Occurrence of Sulfanylated Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfanylated amino acids, characterized by the presence of a sulfur atom bonded to another sulfur atom (a persulfide group) or integrated into a heterocyclic ring, are a unique class of molecules with profound implications for cellular redox biology, signaling, and cytoprotection. Their natural occurrence spans a wide range of organisms, from bacteria and fungi to marine invertebrates and mammals, including humans. This technical guide provides a comprehensive overview of the core aspects of naturally occurring sulfanylated amino acids, with a focus on ergothioneine, ovothiol, and protein persulfidation. It is designed to be a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these fascinating compounds.

Quantitative Occurrence of Sulfanylated Amino Acids

The concentration of sulfanylated amino acids varies significantly across different organisms and tissues. The following tables summarize the quantitative data available in the literature, providing a comparative overview of their natural abundance.

Table 1: Quantitative Occurrence of Ergothioneine in Various Natural Sources

Natural Source	Species	Concentration (mg/g dry weight)	Reference
Mushrooms			
Lepista nuda (Wood Blewit)	5.54	[1]	
Pleurotus citrinopileatus (Golden Oyster)	Up to 13 (in a 3-ounce serving)	[2]	
Grifola frondosa (Maitake)	1.13 - 7.27	[3][4]	
Lentinula edodes (Shiitake)	0.4 - 2.0	[3]	_
Pleurotus eryngii (King Oyster)	0.4 - 2.0	[3]	-
Pleurotus ostreatus (Oyster Mushroom)	0.4 - 2.0	[3]	-
Agaricus bisporus (Portabella)	0.4 - 2.0	[3]	_
Agaricus bisporus (Crimini)	High levels	[2]	_
Agaricus bisporus (White Button)	0.4 - 2.0	[3]	-
Ganoderma applanatum	0.06	[1]	_
Ganoderma lucidum (Reishi)	0.08	[1]	_
Other Foods			_
Black Beans	Present		
Kidney Beans	Present	-	

Liver Present Kidney Present Human Tissues Erythrocytes Up to 1-2 mM [1] Eye Lens High amounts Semen High amounts Skin High amounts	Oat Bran	Present	_
Human Tissues Erythrocytes Up to 1-2 mM [1] Eye Lens High amounts Semen High amounts	Liver	Present	_
Erythrocytes Up to 1-2 mM [1] Eye Lens High amounts Semen High amounts	Kidney	Present	_
Eye Lens High amounts Semen High amounts	Human Tissues		_
Semen High amounts	Erythrocytes	Up to 1-2 mM	[1]
	Eye Lens	High amounts	_
Skin High amounts	Semen	High amounts	_
	Skin	High amounts	_

Table 2: Quantitative Occurrence of Ovothiol in Marine Invertebrates

Organism	Tissue/Cell Type	Concentration	Reference
Paracentrotus lividus (Sea Urchin)	Eggs	~4 times higher than glutathione	
Gonads (pre- spawning)	Higher than glutathione		
Coelomocytes (Male)	$0.98 \pm 0.12 \mu g/mg dry$ weight		_
Coelomocytes (Female)	$0.76 \pm 0.22 \mu g/mg dry$ weight		
Mytilus galloprovincialis (Mussel)	Eggs	~4 times higher than glutathione	
Gonads (post- spawning)	Ratio to glutathione ~1.03		
Strongylocentrotus purpuratus (Sea Urchin)	Eggs	~4.3 mM	[5]
Chlamys hastata (Scallop)	Ovary	Predominant thiol	[5]
Evasterias troschelii (Starfish)	Ovary	Predominant thiol	[5]

Table 3: Protein Persulfidation Levels in Mammalian Tissues

Organism	Tissue/Cell Line	Persulfidation Level	Reference
Mouse	Liver	11.6 ± 6.9 μg/mg protein	[6]
Human	HEK293 cells	1.52 ± 0.6 μg/mg protein	[6]

Biosynthesis of Sulfanylated Amino Acids

The biosynthetic pathways of sulfanylated amino acids involve unique enzymatic reactions that introduce sulfur into precursor amino acids.

Ergothioneine Biosynthesis

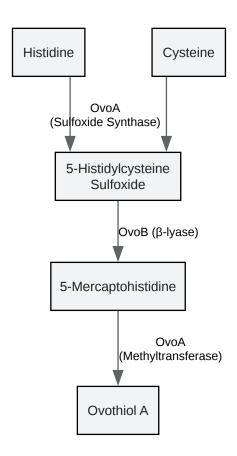
Ergothioneine is derived from the amino acid histidine. Its biosynthesis occurs in certain fungi and bacteria through both aerobic and anaerobic pathways.[7][8][9]

Aerobic Pathway (e.g., in Mycobacterium smegmatis):[8][9]

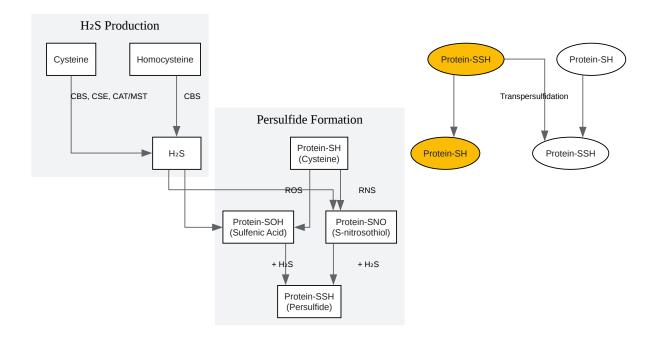
- Hercynine formation: Histidine is trimethylated by the enzyme EgtD, using Sadenosylmethionine (SAM) as the methyl donor, to form hercynine.
- Sulfur transfer: The enzyme EgtB catalyzes the transfer of a sulfur atom from γglutamylcysteine to hercynine.
- Glutamate cleavage: EgtC removes the glutamate residue.
- C-S bond cleavage: EgtE catalyzes the final step to produce ergothioneine.

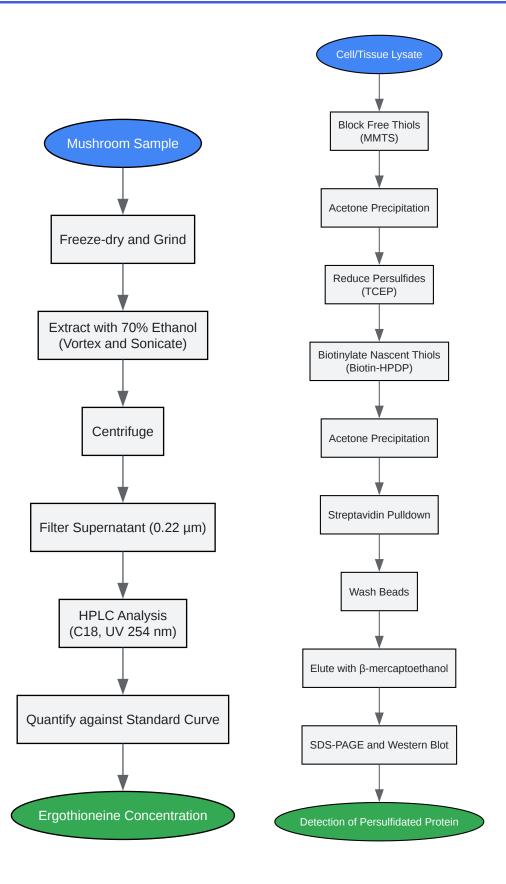
Fungal Aerobic Pathway (e.g., in Neurospora crassa):[8]

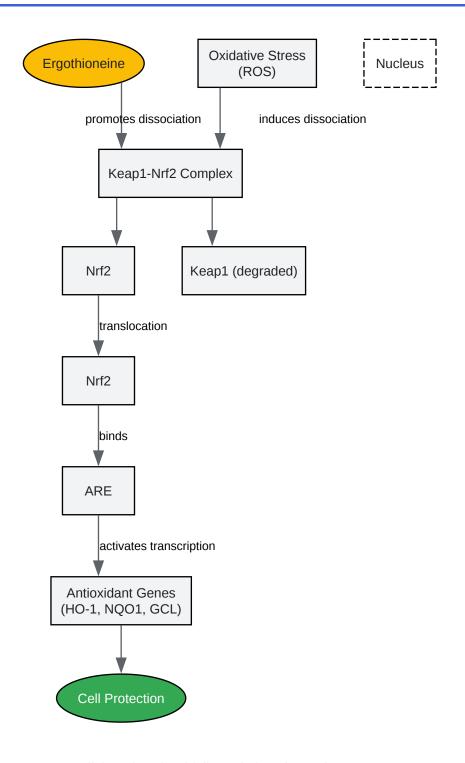
- Hercynine formation: The enzyme Egt1 catalyzes the trimethylation of histidine to hercynine.
- Cysteine addition: Egt1 then adds cysteine to hercynine, forming hercynylcysteine sulfoxide.
- Final conversion: The enzyme Eqt2 converts hercynylcysteine sulfoxide to ergothioneine.


Anaerobic Pathway (e.g., in Chlorobium limicola):[7][9]

- Hercynine formation: The methyltransferase EanA trimethylates histidine to hercynine.
- Sulfur insertion: The rhodanese-like enzyme EanB directly transfers a sulfur atom to the imidazole ring of hercynine.







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Quantification of persulfidation on specific proteins: are we nearly there yet? PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ovothiols, a family of redox-active mercaptohistidine compounds from marine invertebrate eggs PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel persulfide detection method reveals protein persulfide- and polysulfide-reducing functions of thioredoxin and glutathione systems PMC [pmc.ncbi.nlm.nih.gov]
- 7. glsciences.com [glsciences.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Natural Occurrence of Sulfanylated Amino Acids: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15347966#natural-occurrence-of-sulfanylated-amino-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com